molecular formula C12H16F2N2O B6978797 [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone

[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone

Cat. No.: B6978797
M. Wt: 242.26 g/mol
InChI Key: MQKFZRJKVBFLGE-UHFFFAOYSA-N
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Description

[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone: is a synthetic organic compound characterized by its unique structure, which includes a difluoroethyl group, a methylazetidine ring, and a methylpyrrole moiety

Properties

IUPAC Name

[3-(2,2-difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c1-12(6-10(13)14)7-16(8-12)11(17)9-4-3-5-15(9)2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFZRJKVBFLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=CN2C)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for the synthesis of novel pesticides or herbicides.

Mechanism of Action

The mechanism of action of [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and pyrrole rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone
  • [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-ethylpyrrol-2-yl)methanone
  • [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the azetidine ring provides rigidity and the pyrrole ring offers potential sites for further functionalization.

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